(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine
Overview
Description
(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile in the presence of an acid catalyst can yield the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as CF3SO2Na .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to and modulate the activity of specific enzymes or receptors . The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)phenyl)-substituted compounds: These compounds share the trifluoromethyl group but differ in the core structure, leading to variations in their chemical and biological properties.
Other oxadiazole derivatives: Compounds with different substituents on the oxadiazole ring can exhibit distinct reactivity and applications.
Uniqueness
(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts specific chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O/c5-4(6,7)3-9-2(1-8)11-10-3/h1,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJCPURCKGNMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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